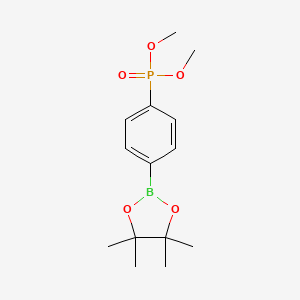

Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

Description

Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate (CAS 852204-67-2) is an organoboron compound with a molecular formula of C₁₄H₂₂BO₅P and a molecular weight of 312.11 g/mol . Structurally, it features a para-substituted phenyl ring bearing both a phosphonate ester (dimethyl) and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This dual functionality makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heterobiaryl systems .

Properties

IUPAC Name |

2-(4-dimethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BO5P/c1-13(2)14(3,4)20-15(19-13)11-7-9-12(10-8-11)21(16,17-5)18-6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAVYPNLRRVECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732576 | |

| Record name | Dimethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852204-67-2 | |

| Record name | Dimethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate typically involves the reaction of 4-bromo-phenylphosphonate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.

Substitution: The compound can participate in substitution reactions, where the boron or phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under mild conditions.

Major Products Formed

Oxidation: Boronic acids, phosphonic acids.

Reduction: Phosphines, phosphine oxides.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate involves its ability to form stable complexes with various metal catalysts. The boron-containing dioxaborolane ring can coordinate with transition metals, facilitating catalytic reactions. The phosphonate group can also participate in coordination chemistry, enhancing the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups

a. Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate (CAS 1642311-76-9)

- Molecular Formula : C₁₇H₂₈BO₅P.

- Key Differences: The ethyl ester groups replace methyl, increasing molecular weight (356.18 g/mol) and hydrophobicity.

b. Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate (CAS 914656-99-8)

Positional Isomerism

a. Para vs. Meta Substitution

- Dimethyl (4-(...)-phenyl)phosphonate (para): Preferred in Suzuki reactions due to optimal spatial alignment for coupling with aryl halides .

- Diethyl (3-(...)-phenyl)phosphonate (meta): Reduced reactivity in cross-coupling due to steric and electronic challenges, but useful for synthesizing asymmetrical biaryls .

Functional Group Variations

a. Morpholine and Piperidine Derivatives

Comparative Data Table

Biological Activity

Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H22BNO3P and a molecular weight of 280.11 g/mol. Its IUPAC name is dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide. The structure includes a boron-containing dioxaborolane moiety which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate typically involves the reaction of appropriate phenolic and phosphonic acid derivatives under controlled conditions. The synthesis pathway can be optimized to improve yield and purity.

Antimicrobial Activity

Research has demonstrated that compounds containing the dioxaborolane structure exhibit notable antimicrobial properties. For instance:

- Cytotoxic Studies : A study evaluated the cytotoxic effects of various organophosphorus compounds against different bacterial strains. Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate showed significant activity against Escherichia coli, with a low minimal inhibitory concentration (MIC), indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects may involve:

Study on Structural Variants

A comparative study examined various derivatives of phosphonates with different substituents on the phenyl ring. It was found that modifications significantly influenced antimicrobial activity:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Dimethyl Phosphonate | 10 | High |

| Diethyl Benzylphosphonate | 20 | Moderate |

| Pinacol Boronic Ester Variant | 15 | High |

This table illustrates how structural changes can enhance or diminish biological activity .

Toxicity Assessments

In addition to antimicrobial efficacy, toxicity studies have been conducted to evaluate the safety profile of dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.